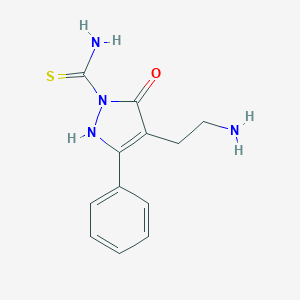

4-(2-aminoethyl)-5-oxo-3-phenyl-2,5-dihydro-1H-pyrazole-1-carbothioamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-(2-aminoethyl)-5-oxo-3-phenyl-2,5-dihydro-1H-pyrazole-1-carbothioamide, commonly known as P-Pyrazole-1-Carbothioamide (P-PCA), is an organic compound that has been studied for its potential applications in a variety of scientific research fields. The compound has been studied for its ability to act as a chelator, a ligand, and a catalyst, as well as for its potential applications in the fields of medicine, biochemistry, and pharmacology.

Applications De Recherche Scientifique

Antidepressant Activity

- Studies have shown that derivatives of the compound, specifically thiophene-based pyrazolines with a carbothioamide tail unit, demonstrate potential antidepressant activities. Such compounds reduced immobility time significantly in force swimming and tail suspension tests, suggesting their therapeutic usefulness as antidepressant medications (Mathew, Suresh, & Anbazhagan, 2014).

Antibacterial and Biofilm Inhibition

- N-substituted pyrazole derivatives, including a compound structurally similar to the one , exhibited significant in vitro activity against Haemophilus influenzae and H. parainfluenzae. This included inhibitory effects on both planktonic cells and biofilm-forming cells, indicating their potential in treating infections associated with these bacteria (Kosikowska, Malm, Pitucha, Rajtar, & Polz-Dacewicz, 2013).

Tautomerism and Structural Analysis

- Pyrazoline derivatives have been synthesized and analyzed for their structural properties, including tautomerism. The existence of tautomers and their stability were discussed, offering insights into the chemical nature and reactivity of these compounds (Miguel et al., 2016).

Anticancer Activity

- Certain pyrazoline derivatives have demonstrated significant antiproliferative activity against cancer cell lines, such as HepG-2, Hela, and A549. Compounds like 1b and 2b not only exhibited potent anticancer activity but also induced apoptosis in cancer cells, suggesting their potential as antitumor drug candidates (Wang et al., 2017).

- Additionally, other studies have found that novel pyrazole derivatives can inhibit topoisomerase IIα, a crucial enzyme for cell proliferation, further demonstrating their anticancer potential (Alam et al., 2016).

Antiaggregating and Other Activities

- Some derivatives of pyrazoline have shown platelet antiaggregating activity, as well as moderate antihypertensive, local anesthetic, analgesic, and anti-inflammatory activities, highlighting their multifaceted pharmacological potential (Bondavalli et al., 1992).

Propriétés

IUPAC Name |

4-(2-aminoethyl)-3-oxo-5-phenyl-1H-pyrazole-2-carbothioamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N4OS/c13-7-6-9-10(8-4-2-1-3-5-8)15-16(11(9)17)12(14)18/h1-5,15H,6-7,13H2,(H2,14,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGTAZAQEKLFVCL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(C(=O)N(N2)C(=S)N)CCN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N4OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.33 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(2-aminoethyl)-5-oxo-3-phenyl-2,5-dihydro-1H-pyrazole-1-carbothioamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1'-Boc-1,2-Dihydro-2-oxo-spiro[4H-3,1-benzoxazine-4,4'-piperidine]](/img/structure/B113071.png)

![[2-Amino-1-(2-fluorophenyl)ethyl]dimethylamine](/img/structure/B113074.png)

![1-[4-(Hydroxymethyl)piperidin-1-yl]ethan-1-one](/img/structure/B113079.png)

![1-[Bis(4-fluorophenyl)methyl]-4-(4-nitrophenyl)piperazine](/img/structure/B113095.png)